MEK inhibitor

Vue d'ensemble

Description

Les inhibiteurs de MEK sont une classe de composés chimiques qui inhibent l'activité des enzymes de la kinase de la protéine kinase activée par le mitogène, spécifiquement MEK1 et MEK2 . Ces enzymes jouent un rôle crucial dans la voie de signalisation MAPK/ERK, qui est souvent suractivée dans divers cancers . Les inhibiteurs de MEK sont utilisés pour cibler cette voie, inhibant ainsi la prolifération cellulaire et induisant l'apoptose dans les cellules cancéreuses .

Applications De Recherche Scientifique

MEK inhibitors have a wide range of scientific research applications, including:

Cancer treatment: MEK inhibitors are used to treat various cancers, including melanoma, non-small cell lung cancer, and colorectal cancer.

Biological research: MEK inhibitors are used to study the MAPK/ERK signaling pathway and its role in cell proliferation, differentiation, and survival.

Drug development: MEK inhibitors serve as lead compounds for the development of new anticancer drugs.

Industrial applications: MEK inhibitors are used in the development of targeted therapies and combination treatments for cancer.

Mécanisme D'action

MEK inhibitors exert their effects by binding to and inhibiting the activity of MEK1 and MEK2 enzymes . This inhibition disrupts the MAPK/ERK signaling pathway, leading to the inactivation of downstream proteins such as ERK1/2 . As a result, cell proliferation is inhibited, and apoptosis is induced in cancer cells . MEK inhibitors are highly selective due to their ability to bind to a unique site near the ATP binding pocket of the MEK enzymes .

Safety and Hazards

MEK inhibitors can cause cardiac (heart) toxicity, eye toxicity including retinal detachment or blockage of the retinal vein, intestinal blockage, blood clots, and lung toxicity including pneumonia and pneumonitis . Depending on the type and severity of side effects that are experienced, some individuals need to reduce dosage of medication or stop treatment completely .

Orientations Futures

The combination of the MEK inhibitors with other therapies—such as chemotherapy, targeted therapy, and immunotherapy—may be a promising approach for clinical use . Several other MEK inhibitors have demonstrated interesting activity as single agents as well as in combination with other cancer therapies . The role of MEK in cancer and the mechanism of action of MEK inhibitors is reviewed . Furthermore, MEK inhibitors that are available in standard practice, as well as those most advanced in clinical development, are discussed . Finally, next steps in the development of MEK inhibitors are considered .

Analyse Biochimique

Biochemical Properties

MEK inhibitors play a crucial role in biochemical reactions by targeting the MAPK/ERK pathway. They interact with enzymes such as MEK1 and MEK2, inhibiting their kinase activity. This inhibition prevents the phosphorylation and activation of downstream proteins like ERK1 and ERK2. The interaction between MEK inhibitors and MEK enzymes is typically characterized by high specificity and affinity, often involving binding to the ATP-binding site of the kinase .

Cellular Effects

MEK inhibitors exert profound effects on various cell types and cellular processes. By inhibiting the MAPK/ERK pathway, they can reduce cell proliferation and induce apoptosis in cancer cells. This inhibition also affects cell signaling pathways, leading to altered gene expression and cellular metabolism. For instance, MEK inhibitors have been shown to modulate the tumor microenvironment and enhance anti-tumor immunity . Additionally, they can prevent the exhaustion of CAR-T cells, thereby improving their efficacy in cancer immunotherapy .

Molecular Mechanism

The molecular mechanism of MEK inhibitors involves binding to the MEK1 and MEK2 enzymes, thereby preventing their activation by upstream kinases such as RAF. This inhibition blocks the phosphorylation of ERK1 and ERK2, which are critical for transmitting proliferative signals to the nucleus. Consequently, the inhibition of ERK activation leads to reduced transcription of genes involved in cell cycle progression and survival . MEK inhibitors can also affect other signaling pathways, such as the PI3K/AKT pathway, contributing to their anti-cancer effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of MEK inhibitors can vary over time. These compounds are generally stable and can maintain their inhibitory activity for extended periods. Their long-term effects on cellular function can include the development of resistance mechanisms, such as the reactivation of the MAPK/ERK pathway through alternative routes . Additionally, prolonged exposure to MEK inhibitors can lead to changes in cellular metabolism and gene expression profiles .

Dosage Effects in Animal Models

The effects of MEK inhibitors in animal models are dose-dependent. At lower doses, these inhibitors can effectively reduce tumor growth without causing significant toxicity. Higher doses may lead to adverse effects, including weight loss and organ toxicity . Studies have shown that the therapeutic window for MEK inhibitors is relatively narrow, necessitating careful dose optimization to balance efficacy and safety .

Metabolic Pathways

MEK inhibitors are involved in various metabolic pathways, primarily through their impact on the MAPK/ERK signaling cascade. By inhibiting MEK1 and MEK2, these compounds can alter the metabolic flux and levels of metabolites involved in glycolysis and other metabolic processes . For example, MEK inhibition has been shown to downregulate glycolysis genes and reduce glycolytic flux in cancer cells, thereby sensitizing them to other metabolic inhibitors .

Transport and Distribution

The transport and distribution of MEK inhibitors within cells and tissues are influenced by their physicochemical properties. These compounds can be transported across cell membranes via passive diffusion or active transport mechanisms. Once inside the cell, MEK inhibitors can accumulate in specific compartments, such as the cytoplasm and nucleus, where they exert their inhibitory effects . The distribution of MEK inhibitors can also be affected by binding to plasma proteins and other cellular components .

Subcellular Localization

MEK inhibitors exhibit specific subcellular localization patterns that are critical for their activity. These compounds are often localized in the cytoplasm, where they interact with MEK1 and MEK2. Some MEK inhibitors can also translocate to the nucleus, where they may influence gene expression by modulating the activity of transcription factors . The subcellular localization of MEK inhibitors can be directed by targeting signals or post-translational modifications that guide them to specific compartments or organelles .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse des inhibiteurs de MEK implique plusieurs étapes, notamment la formation d'intermédiaires clés et les réactions de couplage finales. Par exemple, la synthèse du sélumétinib, un inhibiteur sélectif de MEK1, implique les étapes suivantes :

Formation de la structure centrale : La structure centrale du sélumétinib est synthétisée par une série de réactions, notamment la substitution nucléophile et la cyclisation.

Modifications des groupes fonctionnels : Divers groupes fonctionnels sont introduits dans la structure centrale par des réactions telles que l'halogénation, l'alkylation et l'acylation.

Couplage final : L'étape finale consiste à coupler les intermédiaires synthétisés pour former l'inhibiteur de MEK actif.

Méthodes de production industrielle

La production industrielle des inhibiteurs de MEK implique généralement une synthèse à grande échelle utilisant des conditions de réaction optimisées pour garantir un rendement et une pureté élevés. Le processus comprend:

Traitement par lots : De grandes quantités de réactifs sont mélangées et réagissent dans des réacteurs par lots.

Traitement en flux continu : Les réactifs sont introduits en continu dans un réacteur et les produits sont retirés en continu, ce qui permet une production plus efficace.

Purification : Le produit final est purifié à l'aide de techniques telles que la cristallisation, la chromatographie et la recristallisation pour atteindre la pureté souhaitée.

Analyse Des Réactions Chimiques

Types de réactions

Les inhibiteurs de MEK subissent diverses réactions chimiques, notamment:

Oxydation : Les inhibiteurs de MEK peuvent subir des réactions d'oxydation, conduisant à la formation de dérivés oxydés.

Réduction : Les réactions de réduction peuvent convertir certains groupes fonctionnels au sein des inhibiteurs de MEK en leurs formes réduites.

Substitution : Les réactions de substitution impliquent le remplacement d'un groupe fonctionnel par un autre, modifiant la structure chimique de l'inhibiteur.

Réactifs et conditions courants

Les réactifs courants utilisés dans la synthèse et la modification des inhibiteurs de MEK comprennent:

Agents oxydants : Peroxyde d'hydrogène, permanganate de potassium.

Agents réducteurs : Borohydrure de sodium, hydrure de lithium et d'aluminium.

Agents de substitution : Halogènes, halogénures d'alkyle, chlorures d'acyle.

Principaux produits formés

Les principaux produits formés à partir de ces réactions comprennent divers dérivés de l'inhibiteur de MEK d'origine, chacun ayant potentiellement des activités et des propriétés biologiques différentes.

Applications de la recherche scientifique

Les inhibiteurs de MEK ont un large éventail d'applications de recherche scientifique, notamment:

Traitement du cancer : Les inhibiteurs de MEK sont utilisés pour traiter divers cancers, notamment le mélanome, le cancer du poumon non à petites cellules et le cancer colorectal.

Recherche biologique : Les inhibiteurs de MEK sont utilisés pour étudier la voie de signalisation MAPK/ERK et son rôle dans la prolifération cellulaire, la différenciation et la survie.

Développement de médicaments : Les inhibiteurs de MEK servent de composés de tête pour le développement de nouveaux médicaments anticancéreux.

Applications industrielles : Les inhibiteurs de MEK sont utilisés dans le développement de thérapies ciblées et de traitements combinés contre le cancer.

Mécanisme d'action

Les inhibiteurs de MEK exercent leurs effets en se liant et en inhibant l'activité des enzymes MEK1 et MEK2 . Cette inhibition perturbe la voie de signalisation MAPK/ERK, conduisant à l'inactivation des protéines en aval telles que ERK1/2 . En conséquence, la prolifération cellulaire est inhibée et l'apoptose est induite dans les cellules cancéreuses . Les inhibiteurs de MEK sont hautement sélectifs en raison de leur capacité à se lier à un site unique près de la poche de liaison à l'ATP des enzymes MEK .

Comparaison Avec Des Composés Similaires

Composés similaires

Les composés similaires aux inhibiteurs de MEK comprennent:

Inhibiteurs de BRAF : Ciblent l'enzyme BRAF dans la voie MAPK/ERK.

Inhibiteurs d'ERK : Ciblent les enzymes ERK en aval de MEK.

Inhibiteurs de PI3K : Ciblent l'enzyme PI3K dans une voie de signalisation parallèle.

Unicité des inhibiteurs de MEK

Les inhibiteurs de MEK sont uniques dans leur capacité à cibler spécifiquement les enzymes MEK1 et MEK2, offrant un degré élevé de sélectivité et d'efficacité dans l'inhibition de la voie MAPK/ERK . Cette spécificité permet le traitement efficace des cancers présentant des mutations dans la voie RAS/RAF/MEK/ERK, réduisant la probabilité d'effets hors cible et améliorant les résultats des patients .

Propriétés

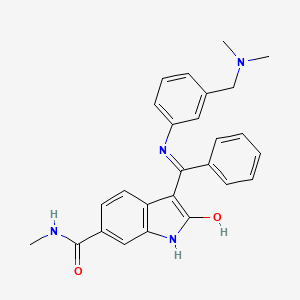

IUPAC Name |

3-[N-[3-[(dimethylamino)methyl]phenyl]-C-phenylcarbonimidoyl]-2-hydroxy-N-methyl-1H-indole-6-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H26N4O2/c1-27-25(31)19-12-13-21-22(15-19)29-26(32)23(21)24(18-9-5-4-6-10-18)28-20-11-7-8-17(14-20)16-30(2)3/h4-15,29,32H,16H2,1-3H3,(H,27,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPICVLXBXZXYIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=CC2=C(C=C1)C(=C(N2)O)C(=NC3=CC=CC(=C3)CN(C)C)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H26N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20634604 | |

| Record name | (3Z)-3-[{3-[(Dimethylamino)methyl]anilino}(phenyl)methylidene]-N-methyl-2-oxo-2,3-dihydro-1H-indole-6-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20634604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

426.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

334951-92-7 | |

| Record name | (3Z)-3-[{3-[(Dimethylamino)methyl]anilino}(phenyl)methylidene]-N-methyl-2-oxo-2,3-dihydro-1H-indole-6-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20634604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

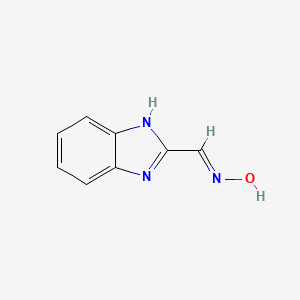

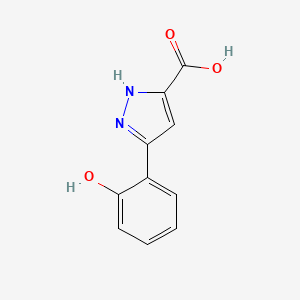

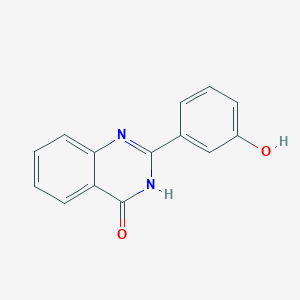

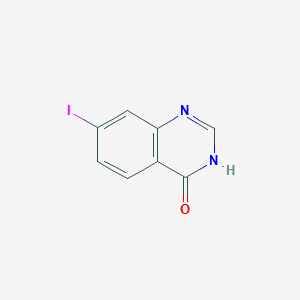

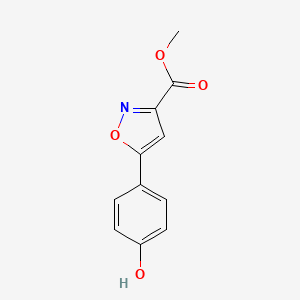

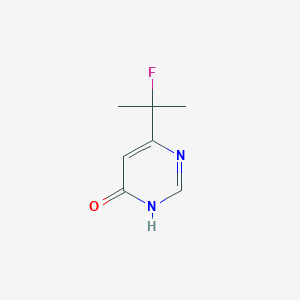

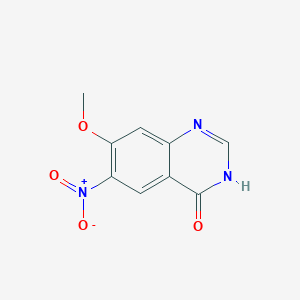

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-hydroxy-4-oxo-N-(2-pyridinyl)-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B1418144.png)

![2-(Ethylsulfanyl)-7,9-dimethylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-ol](/img/structure/B1418151.png)

![Ethyl 5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B1418152.png)

![1,3,6-trimethyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B1418157.png)

![7-(4-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B1418161.png)

![1-(5-Methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone](/img/structure/B1418166.png)